4-Bromo-5-ethoxypyrrolidin-2-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10BrNO2 |
|---|---|
Molecular Weight |
208.05 g/mol |
IUPAC Name |
4-bromo-5-ethoxypyrrolidin-2-one |
InChI |
InChI=1S/C6H10BrNO2/c1-2-10-6-4(7)3-5(9)8-6/h4,6H,2-3H2,1H3,(H,8,9) |
InChI Key |
JYOUBXVAKABRPV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1C(CC(=O)N1)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4 Bromo 5 Ethoxypyrrolidin 2 One
Retrosynthetic Analysis of the 4-Bromo-5-ethoxypyrrolidin-2-one Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comub.edu This process involves breaking bonds and converting functional groups in a reverse-synthetic direction. amazonaws.comyoutube.com
For this compound, the most logical disconnections involve the C-N bond of the lactam and the C-Br bond. The lactam is a cyclic amide, and its formation is often the result of a cyclization reaction between an amine and a carboxylic acid or its derivative. arkat-usa.org Therefore, the primary disconnection is the amide bond within the pyrrolidinone ring. This reveals a γ-amino ester or a related acyclic precursor.
Another key strategic bond for disconnection is the C4-Br bond. Bromination can often be achieved late in a synthetic sequence on a pre-formed heterocyclic ring. However, a more convergent approach might involve the use of a bromine-containing building block.
The C5-O bond of the ethoxy group is also a point of consideration. This functionality could be introduced via an alkoxy-containing precursor or by the reaction of a suitable intermediate with ethanol (B145695).
Based on the key disconnections, several precursor molecules can be identified. The most straightforward retrosynthetic pathway points to an acyclic γ-amino ester as a key intermediate. Specifically, an ethyl ester of a 4-amino-3-bromo-4-ethoxy-pentanoic acid derivative would be a direct precursor.
A plausible set of precursors for the synthesis of this compound is:
An amino acid derivative.
A bromine source such as N-bromosuccinimide (NBS).
Ethanol, to introduce the ethoxy group.
More advanced strategies might involve the use of donor-acceptor cyclopropanes which can react with primary amines to form substituted pyrrolidin-2-ones. mdpi.comnih.gov
Direct Synthesis Approaches to the Pyrrolidinone Ring System
The direct synthesis of the pyrrolidinone ring is a well-established area of organic chemistry with numerous methodologies developed for the construction of this important heterocyclic motif.
The formation of the pyrrolidinone core is most commonly achieved through cyclization reactions. These reactions can be broadly categorized based on the nature of the bond formation.
Intramolecular cyclization is a powerful strategy for the synthesis of cyclic compounds like pyrrolidinones. This approach involves a single molecule containing all the necessary functional groups for ring formation. nih.govplos.org
The cyclization of acyclic precursors is a cornerstone of pyrrolidinone synthesis. organic-chemistry.org This typically involves a linear molecule that undergoes an intramolecular reaction to form the five-membered lactam ring. A common and effective method is the cyclization of γ-amino esters. mdpi.comnih.govnih.govplos.org In this reaction, the amino group attacks the ester carbonyl, leading to the formation of the amide bond and the pyrrolidinone ring, with the elimination of an alcohol.
The reaction conditions for the cyclization of acyclic precursors can vary, but often involve heat or the use of a base to facilitate the nucleophilic attack of the amine.
| Precursor Type | Reaction Conditions | Product | Reference |
| γ-amino ester | Toluene (B28343), reflux with acetic acid | 1,5-disubstituted pyrrolidin-2-one | mdpi.com |
| β,γ-diamino ester | N-debenzylation and cyclization | 4-aminopyrrolidin-2-one | nih.gov |
| Azido ester | Hydrogenation followed by ring closure | 3-substituted pyrrolidin-2-one | arkat-usa.org |
| Diamino ester | Pd/C, H₂, HCl in MeOH, then TEA in toluene at 110°C | Substituted 2-pyrrolidinone (B116388) | plos.org |
This table showcases a variety of acyclic precursors and the conditions under which they can be cyclized to form the pyrrolidinone ring. The choice of precursor and reaction conditions can be tailored to achieve the desired substitution pattern on the final product.
An exploration of the synthetic pathways toward the pyrrolidinone scaffold, with a specific focus on methodologies applicable to the formation of this compound, reveals a variety of sophisticated chemical strategies. While literature directly detailing the synthesis of this specific compound is limited, the principles for constructing the core pyrrolidinone ring and introducing the desired bromo and ethoxy functionalities are well-established in organic chemistry. This article delves into these methods, organized according to modern synthetic approaches, including cyclization reactions to build the ring and functionalization of a pre-existing ring.
2 Reactions Involving Iminium Ion Intermediates
The formation of the pyrrolidinone ring can be effectively achieved through reactions that proceed via iminium ion intermediates. These reactive species are typically generated from the condensation of an amine with an aldehyde or ketone. beilstein-journals.orgunimi.it The high electrophilicity of the iminium carbon makes it susceptible to nucleophilic attack, initiating a cascade of reactions that can lead to cyclization. beilstein-journals.orgacs.org
One prominent example of such a reaction is the aza-Prins cyclization. In this process, an intramolecular addition of an alkene or alkyne to an iminium ion serves as a powerful method for constructing nitrogen-containing heterocycles. rsc.org For instance, the reaction of aryl-substituted homopropargyl sulfonamides with aldehydes can generate α-(aminoethyl)-α,β-enones, which are precursors that can be converted to pyrrolidines through a formal 5-endo-trig cyclization. rsc.org The reaction is often facilitated by a Lewis acid or a Brønsted acid to promote the formation of the key iminium intermediate. unimi.itrsc.org
A general catalytic cycle for such transformations often involves the initial formation of an iminium ion from a secondary amine and a carbonyl compound. clockss.orgiu.edu This is followed by a nucleophilic attack from a tethered unsaturated moiety (like an alkyne or alkene), leading to the cyclized product and regeneration of the catalyst. unimi.it
3 Intramolecular Aza-Michael Cyclizations
The intramolecular aza-Michael addition is a robust and widely utilized strategy for the synthesis of nitrogen heterocycles, including the pyrrolidinone core. rsc.org This reaction involves the addition of a nitrogen nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor) within the same molecule. rsc.orgd-nb.info
This methodology has been successfully employed in organocatalysis to produce enantiomerically enriched pyrrolidines. rsc.org Various nitrogen nucleophiles, such as carbamates, sulfonamides, and amides, can serve as effective Michael donors. rsc.orgd-nb.info The reaction can be catalyzed by different types of organocatalysts, including diaryl prolinols, imidazolidinones, and chiral Brønsted acids, which activate the substrates through either covalent or non-covalent interactions. rsc.orgd-nb.info For example, the enantioselective intramolecular aza-Michael addition of ortho-alkenyl-substituted anilines has been used to synthesize dihydroisoquinolines and tetrahydropyridines, demonstrating the power of this method for creating cyclic nitrogenous compounds. d-nb.info
The efficiency of this protocol is highlighted by its use in tandem reactions and the total synthesis of complex natural products. rsc.org
2 Intermolecular Cycloaddition Reactions
Cycloaddition reactions are among the most efficient methods for constructing cyclic compounds, offering high atom economy and stereocontrol. For the synthesis of the pyrrolidinone ring, [3+2] cycloadditions are particularly powerful. mdpi.com
1 [3+2] Dipolar Cycloadditions (e.g., involving nitrones, azomethine ylides)
The [3+2] dipolar cycloaddition reaction is a cornerstone in the synthesis of five-membered heterocycles. mdpi.com Azomethine ylides, which are nitrogen-based 1,3-dipoles, are extensively used for the construction of the pyrrolidine (B122466) ring. beilstein-journals.org These ylides can be generated in situ from various precursors, such as the condensation of an α-amino acid or ester with an aldehyde or ketone, or through the desilylation of iminium salts. nih.gov
Once generated, the azomethine ylide reacts with a dipolarophile, typically an electron-deficient alkene, to afford a highly substituted pyrrolidine. nih.gov The reaction often proceeds with high regio- and stereoselectivity, allowing for the creation of multiple stereocenters in a single step. mdpi.com For example, the one-pot multicomponent reaction between isatin, a secondary amino acid (like L-proline (B1679175) or sarcosine), and an α,β-unsaturated carbonyl compound yields stereoselective spirooxindole-pyrrolizidine or -pyrrolidine derivatives. nih.gov
Nitrones can also serve as 1,3-dipoles in [3+2] cycloadditions with alkenes to furnish isoxazolidines, which can be further transformed into pyrrolidine derivatives.
2 Functionalization of Preformed Pyrrolidinone Rings
An alternative strategy to building the pyrrolidinone ring from acyclic precursors is the functionalization of a pre-existing ring. mdpi.com This approach is particularly useful when the starting pyrrolidinone is readily available.
For the synthesis of this compound, this would involve the selective bromination at the C4 position and ethoxylation at the C5 position of a suitable pyrrolidinone precursor. The bromination of carbonyl compounds is a well-established transformation. Reagents like N-bromosuccinimide (NBS) or N-methylpyrrolidin-2-one hydrotribromide (MPHT) are commonly used for the α-bromination of ketones and related compounds. rsc.orgrsc.orgresearchgate.net For example, MPHT has been used for the efficient bromocyclization of ortho-substituted arylmethyl sulfides to create 3-bromo-benzothiophenes. rsc.org
The introduction of the ethoxy group at the C5 position could potentially be achieved through various methods, such as the reaction of a 5-hydroxy or 5-halopyrrolidinone with ethanol or sodium ethoxide.
1 Stereoselective Functionalization Techniques for this compound Derivatives
Achieving the desired stereochemistry in the final product is a critical aspect of modern organic synthesis. Stereoselective functionalization of a preformed pyrrolidinone ring allows for the precise control of the spatial arrangement of substituents. mdpi.com
Catalytic asymmetric methods are paramount for this purpose. For instance, palladium-catalyzed directed C(sp³)–H arylation has been used for the stereospecific functionalization of the 3-position of proline derivatives, yielding cis-2,3-disubstituted pyrrolidines. acs.org Similarly, enantioselective bromofunctionalization of alkenes using N-bromoamide reagents in the presence of chiral catalysts can produce enantioenriched bromo-pyrrolidine and piperidine (B6355638) products. rsc.org These methods could be adapted for the stereoselective introduction of the bromine atom at the C4 position of a pyrrolidinone ring.
The stereoselective synthesis of disubstituted pyrrolidines has been achieved with high diastereoselectivity via palladium-catalyzed carboamination reactions. Furthermore, the use of chiral auxiliaries, such as (2R)-bornane-10,2-sultam, has enabled highly diastereoselective bromoazidation of α,β-unsaturated carboxylic acid derivatives. rsc.org Such strategies could be envisioned for the stereocontrolled synthesis of 4-bromo-pyrrolidinone derivatives.
Below is a table summarizing the stereoselective synthesis of various substituted pyrrolidines based on literature examples.
| Starting Material | Reaction Type | Catalyst/Reagent | Product | Diastereomeric/Enantiomeric Selectivity | Reference |
| N-allyl-α-bromoacetamides | Radical Cyclization | Triethylborane/MeOH/BF₃·OEt₂ | 4-Alkyl-pyrrolin-2-ones | High stereoselectivity | researchgate.net |
| Olefinic amides | Bromoaminocyclization | Amino-thiocarbamate catalysts / N-bromoamide | Enantioenriched bromo-pyrrolidines | High enantioselectivities | rsc.org |
| N-protected l-proline amides | C(sp³)-H Arylation | Pd(OAc)₂ / Aryl iodide | cis-2,3-disubstituted pyrrolidines | Single stereoisomer | acs.org |
| Isatin, L-proline, Chalcone | [3+2] Cycloaddition | - | Spirooxindole-pyrrolizidines | High stereoselectivity | nih.gov |
Stereoselective Functionalization Techniques for this compound Derivatives
Enantioselective Bromination Processes
Enantioselective bromination introduces a bromine atom into a molecule in a stereocontrolled manner, which is a key step for creating chiral centers.
One notable method involves the direct condensation of aldehydes with bromonitromethane, catalyzed by a complex of copper(II) acetate (B1210297) and a C(1)-symmetric camphor-derived amino pyridine (B92270) ligand. This approach yields highly enantiomerically enriched 2-bromo-2-nitroalkan-1-ols, which can serve as versatile intermediates in the synthesis of chiral molecules. researchgate.net
Although direct enantioselective bromination of the pyrrolidinone ring to produce this compound is not extensively detailed in the provided context, the principles of asymmetric synthesis suggest that such a transformation could be achieved using chiral brominating agents or catalysts. york.ac.uk
Regioselective Functionalization Strategies
Regioselective reactions are critical for controlling the position of functional groups on the pyrrolidinone scaffold.
N-Bromosuccinimide (NBS) is a versatile and widely used reagent for various bromination reactions. chemicalbook.com It can act as a source of electrophilic bromine, enabling the bromination of alkenes, carbonyl compounds, and aromatic systems. chemicalbook.com The regioselectivity of NBS bromination can often be controlled by the choice of catalyst and reaction conditions. For instance, in the presence of an acid catalyst like p-toluenesulfonic acid and selenium dioxide, NBS can be used for the regioselective α′-bromination of α,β-unsaturated ketones. acs.org The reaction conditions can be fine-tuned to yield either mono- or dibrominated products. acs.orgresearchgate.net
Pyrrolidone hydrotribromide (PHT) is another brominating agent known for its selectivity, particularly for ketones over olefins and enol acetates. researchgate.net The selectivity of PHT can be influenced by the solvent and the concentration of the reagent. researchgate.net In some cases, bromination of a pyrrolidinone precursor with reagents like CuBr₂, phenyltrimethylammonium (B184261) tribromide, and pyrrolidone hydrotribromide can lead to bromination at a less sterically hindered position. nih.gov However, by forming an enolate prior to bromination with NBS, it is possible to achieve regioselective bromination at a more sterically hindered carbon. nih.gov
| Reagent | Substrate Type | Selectivity/Conditions | Reference |
| N-Bromosuccinimide (NBS) | α,β-Unsaturated Ketones | α′-bromination, mediated by SeO₂ and PTSA | acs.org |
| N-Bromosuccinimide (NBS) | Ketones | α-bromination, catalyzed by active Al₂O₃ | nih.gov |
| Pyrrolidone Hydrotribromide (PHT) | Ketones, Olefins, Enol Acetates | Selective for ketones | researchgate.net |
| Pyrrolidone Hydrotribromide (PHT) | Substituted Benzothiophenes | Used for regioselective bromination | hilarispublisher.com |
| N-Methylpyrrolidin-2-one Hydrotribromide (MPHT) | Carbonyl Compounds | Mild and selective bromination | researchgate.net |
Alkoxylation, and more specifically ethoxylation, is the process of adding an alkoxy or ethoxy group to a molecule. cosmeticsandtoiletries.com This reaction typically involves the ring-opening of an epoxide, such as ethylene (B1197577) oxide, with a nucleophile like an alcohol, generally under basic catalysis. cosmeticsandtoiletries.com The process can be repeated to add multiple oxyalkylene units. cosmeticsandtoiletries.com
In the context of pyrrolidinone synthesis, O-alkylation at the 4-position of the pyrrolidinone ring is a key strategy. For example, (2S,4R)-1-(tert-butoxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid can undergo O-alkylation with a suitable bromoalkoxy derivative in the presence of a base like sodium hydride to introduce an alkoxy chain at the 4-position. This method is utilized in the synthesis of various bitopic ligands based on eticlopride.
The choice of catalyst is crucial in alkoxylation reactions, influencing the reaction rate and the distribution of products. researchgate.net While traditional methods often use basic catalysts like potassium hydroxide (B78521), other systems are also employed to achieve specific outcomes. researchgate.netcetjournal.it
Advanced Synthetic Strategies for Complex Pyrrolidinone Architectures
The construction of complex pyrrolidinone-based molecules often requires sophisticated synthetic approaches that combine various strategies to control stereochemistry and regioselectivity.
Asymmetric Synthesis Approaches to this compound and Analogues
Asymmetric synthesis is fundamental to accessing enantiomerically pure or enriched pyrrolidinone derivatives. york.ac.uk These methods can involve the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uk
An example of an asymmetric synthesis of a pyrrolidinone analogue is the preparation of SynVesT-1, a PET imaging agent. nih.gov The synthesis starts with an asymmetric iminium organocatalysis for the conjugate addition of nitromethane (B149229) to a cinnamaldehyde (B126680) derivative. nih.gov The resulting nitro compound is then reduced and cyclized to form the chiral pyrrolidinone ring. nih.gov This approach allows for the stereoselective preparation of various heterocyclic compounds. nih.gov
Another strategy involves the use of chiral starting materials, such as pyroglutamic acid, which is a versatile building block in asymmetric synthesis. researchgate.net By starting with a chiral precursor, the stereochemistry of the final product can be controlled.
Regio- and diastereoselective bromination is a key step in some advanced synthetic routes. For instance, the deprotonation of a cyclopentenone intermediate with a strong base followed by the addition of N-bromosuccinimide can afford an α-bromoketone as a single diastereoisomer. nih.gov This intermediate can then undergo further transformations to construct the final complex pyrrolidinone architecture. nih.gov
The synthesis of substituted pyrrolidinones with potential biological activity often involves multi-step sequences that incorporate stereoselective reactions. For example, conjugate additions of cuprates to chiral α,β-unsaturated lactams can proceed with high stereoselectivity, leading to 4-substituted pyrrolidinones after a sequence of reactions. researchgate.net
Organocatalytic Methods in Pyrrolidinone Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of complex molecules, offering a metal-free alternative to traditional methods. mdpi.comnih.gov The synthesis of highly substituted pyrrolidinones often utilizes organocatalysts to control stereochemistry. mdpi.comrsc.org
A notable example is the use of proline and its derivatives to catalyze asymmetric reactions. mdpi.comnih.govbits-pilani.ac.in For instance, L-proline can catalyze the asymmetric α-amination of aldehydes, a key step that can be integrated into sequences for constructing pyrrolidine rings. thieme-connect.com This approach has been successfully applied to the synthesis of various hydroxylated pyrrolidine and piperidine-based alkaloids. thieme-connect.com Furthermore, proline-catalyzed cascade reactions, such as the sequential syn-Mannich and [4+1]-annulation, provide a highly efficient one-pot method for creating densely functionalized pyrrolidine derivatives with excellent enantio- and diastereoselectivity. acs.org
Cinchona-derived bifunctional amino-squaramide catalysts have also proven effective in the asymmetric cascade synthesis of highly substituted pyrrolidines bearing a quaternary stereocenter. rsc.org These catalysts can achieve high enantio- and diastereoselectivities in reactions between N-tosyl aminomethyl enones and trans-α-cyano-α,β-unsaturated ketones. rsc.org The development of dual catalytic systems, combining photoredox and Lewis base catalysis, has enabled the enantioselective synthesis of pyrrolidinones through radical conjugate addition pathways. thieme-connect.comnih.gov This method utilizes a chiral isothiourea organocatalyst to control the stereoselective interception of α-amino radicals by α,β-unsaturated acyl ammonium (B1175870) intermediates. nih.gov
| Catalyst Type | Reaction | Key Features |
| Proline and Derivatives | Asymmetric α-amination, Aldol (B89426) reactions, Mannich reactions. mdpi.comnih.govthieme-connect.com | Metal-free, high stereoselectivity, readily available. mdpi.comthieme-connect.com |
| Cinchona Alkaloid Derivatives | Asymmetric cascade reactions. rsc.org | High enantio- and diastereoselectivity for complex pyrrolidines. rsc.org |
| Isothiourea Organocatalysts | Radical conjugate addition. thieme-connect.comnih.gov | Dual catalysis with photoredox catalysts, enantioselective. thieme-connect.comnih.gov |
Transition Metal-Catalyzed Reactions (e.g., Palladium-catalyzed carboamination)
Transition metal catalysis offers a versatile and efficient means to construct the pyrrolidinone ring system. Palladium-catalyzed reactions, in particular, have been instrumental in the synthesis of pyrrolidinones, including those with quaternary stereocenters. sigmaaldrich.com
Copper-catalyzed reactions have also gained prominence. Copper complexes demonstrate unique reactivity and good functional group tolerance in C(sp3)–H bond amination processes. nih.gov These reactions often proceed through Cu(I)/Cu(II) or even Cu(III) intermediates. nih.gov For example, copper-catalyzed intramolecular C–H amination of N-fluoride amides provides a route to pyrrolidines and piperidines. acs.org The diastereoselectivity of copper-promoted intramolecular aminooxygenation of alkenes has been investigated, showing that α-substituted 4-pentenyl sulfonamides favor the formation of 2,5-cis-pyrrolidines with high diastereoselectivity. nih.gov Furthermore, a copper-catalyzed carbonylative cyclization of γ,δ-unsaturated aromatic oxime esters with amines has been developed to produce pyrrolidine-containing amides. rsc.org
| Metal Catalyst | Reaction Type | Substrates | Key Features |
| Palladium | Asymmetric carboamination | - | Enables synthesis of pyrrolidinones with quaternary stereocenters. sigmaaldrich.com |
| Copper | Intramolecular C-H Amination | N-fluoride amides | Forms pyrrolidines and piperidines. nih.govacs.org |
| Copper | Intramolecular Aminooxygenation | Alkenyl sulfonamides | Diastereoselective synthesis of disubstituted pyrrolidines. nih.gov |
| Copper | Carbonylative Cyclization | γ,δ-unsaturated oxime esters, amines | Forms pyrrolidine-containing amides. rsc.org |
Chiral Auxiliaries and Ligand-Controlled Synthesis
The use of chiral auxiliaries is a well-established strategy for achieving high levels of stereocontrol in the synthesis of pyrrolidinones. springerprofessional.dethieme-connect.comrsc.orgrsc.org Evans' chiral auxiliaries, such as (S)-4-phenyl-2-oxazolidinone, are frequently employed to direct the stereochemical outcome of alkylation and aldol reactions. nih.govbeilstein-journals.orgnih.gov For example, a γ-lactam scaffold possessing an Evans' auxiliary can be alkylated with high diastereoselectivity. nih.gov The directing effect of the auxiliary allows for the predictable formation of a specific stereoisomer. nih.gov
The "Quat" pyrrolidinone auxiliary is another effective tool, particularly for the synthesis of chiral amides via direct aminolysis. thieme-connect.comrsc.orgrsc.org This auxiliary induces high diastereoselectivity in enolate alkylation and aldol reactions of attached acyl side chains. rsc.org A key advantage is the propensity for exocyclic cleavage with nucleophiles, which is facilitated by the steric hindrance of the gem-dimethyl groups on the ring carbonyl. thieme-connect.comrsc.org
Ligand-controlled synthesis, often in conjunction with transition metals, provides another layer of stereochemical control. The choice of chiral ligand can significantly influence the enantioselectivity of a reaction. For instance, in copper-catalyzed aminooxygenation, the use of a bisoxazoline ligand like (R,R)-Ph-box can lead to better conversion and stereoselectivity compared to other ligands. nih.gov
| Chiral Auxiliary/Ligand | Application | Mechanism of Stereocontrol |
| Evans' Oxazolidinones | Alkylation, Aldol reactions. nih.govbeilstein-journals.orgnih.govresearchgate.net | Formation of a chelated intermediate that blocks one face of the enolate. beilstein-journals.org |
| "Quat" Pyrrolidinone | Direct aminolysis for chiral amide synthesis. thieme-connect.comrsc.orgrsc.org | Steric hindrance directs nucleophilic attack to the exocyclic acyl group. thieme-connect.comrsc.org |
| Chiral Bisoxazoline Ligands | Copper-catalyzed aminooxygenation. nih.gov | Coordination to the metal center creates a chiral environment. nih.gov |
Cascade and Domino Reactions in Pyrrolidinone Formation
One such example is the synthesis of functionalized pyrrolidinones via a Smiles-Truce cascade. acs.orgnih.gov This one-pot process involves the nucleophilic ring-opening of a cyclopropane (B1198618) by an arylsulfonamide, followed by a Smiles-Truce aryl transfer and subsequent lactam formation. acs.orgnih.gov Another approach involves a photoredox-catalyzed three-component tandem cyclization of 1,5-dienes with α-keto acids and water to access pyrrolidinones. rsc.org This method proceeds under mild conditions using visible light irradiation. rsc.org
The Ugi four-component reaction combined with a subsequent Wittig ring-closing reaction is a powerful strategy for assembling highly substituted pyrrolidinones. acs.orgnih.gov This sequence allows for the rapid construction of diverse pyrrolidinone scaffolds. Additionally, tandem approaches involving intramolecular Wittig reactions have been developed for the synthesis of functionalized pyrrolidinones, which are key intermediates in the synthesis of natural products like kainic acid. researchgate.net
Sustainable and Green Chemistry Approaches in Pyrrolidinone Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrrolidinones to develop more environmentally friendly and sustainable processes. rsc.org This includes the use of greener solvents, catalysts, and energy sources.
One approach involves the use of ultrasound irradiation to promote the one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. rsc.org This method utilizes citric acid as a green additive in an ethanol solvent, offering a clean reaction profile, easy work-up, and short reaction times. rsc.org Another green method employs β-cyclodextrin as a supramolecular catalyst in a water-ethanol medium for the synthesis of substituted pyrrolidine-2-ones at room temperature. bohrium.com
The use of reusable catalysts, such as L-arginine-functionalized magnetite nanoparticles (Fe3O4@L-arginine), also aligns with green chemistry principles. benthamdirect.com These nanoparticles have been shown to be effective catalysts for the multi-component synthesis of polysubstituted 2-pyrrolidinones and can be recovered and reused multiple times without significant loss of activity. benthamdirect.com Furthermore, enzymatic cascade reactions are being explored for the efficient and sustainable production of pyrrolidone from renewable resources like L-glutamate. nih.gov
Microwave-Assisted Organic Synthesis for Pyrrolidinone Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating the synthesis of pyrrolidinone derivatives. researchgate.netresearchgate.netscispace.comsphinxsai.comgoogle.comresearchgate.net Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. researchgate.netgoogle.com
A microwave-assisted green synthetic methodology has been developed for the one-pot, three-component reaction of aromatic aldehydes, anilines, and dialkyl but-2-ynedioates in the presence of p-toluenesulfonic acid in water. researchgate.netsphinxsai.com This method provides a rapid and efficient route to various substituted pyrrolidinones. researchgate.netsphinxsai.com Another example is the use of a sulfonic acid functionalized ionic liquid as a catalyst in ethylene glycol under microwave irradiation for the synthesis of pyrrolidinones. researchgate.netscispace.com This approach demonstrates the energy efficiency of microwave-assisted synthesis. researchgate.netscispace.com The synthesis of N-methyl pyrrolidone has also been achieved using microwave irradiation, which drastically reduces the reaction time for the formation of the N-methyl succinimide (B58015) intermediate. google.com
| Method | Key Features |
| Ultrasound-promoted synthesis | Uses citric acid in ethanol; clean and fast. rsc.org |
| β-Cyclodextrin catalysis | Room temperature reaction in water-ethanol. bohrium.com |
| Reusable nanocatalysis | Fe3O4@L-arginine catalyst; recoverable and reusable. benthamdirect.com |
| Microwave-assisted synthesis | Drastically reduced reaction times; improved yields. researchgate.netresearchgate.netscispace.comsphinxsai.comgoogle.com |
Chemical Transformations and Reactivity of 4 Bromo 5 Ethoxypyrrolidin 2 One
Reactivity of the Bromine Moiety
The bromine atom attached to the C4 position of the pyrrolidinone ring is a key handle for introducing molecular diversity. Its reactivity is characterized by susceptibility to nucleophilic attack, utility in metal-catalyzed cross-coupling reactions, participation in radical processes, and removal through reductive pathways.
Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon
The carbon atom bonded to the bromine is electrophilic and can undergo nucleophilic substitution, where the bromine atom acts as a leaving group. savemyexams.com In this SN reaction, a nucleophile replaces the bromide ion. The reactivity in these substitutions is influenced by the strength of the nucleophile; for instance, a negatively charged nucleophile like a hydroxide (B78521) ion (OH⁻) is generally more reactive than a neutral one like water (H₂O) because its lone pair of electrons is more readily available. savemyexams.com
While direct studies on 4-bromo-5-ethoxypyrrolidin-2-one are not extensively documented, the principles of nucleophilic aromatic substitution on other halogenated nitrogen-containing heterocycles suggest its potential reactivity. For example, reactions on compounds like 3-bromo-4-nitropyridine (B1272033) have shown that the bromine atom can be displaced by amines. clockss.org Similarly, 4-bromo-5-nitrophthalodinitrile undergoes nucleophilic substitution of the bromine atom with morpholine. pleiades.online It is anticipated that this compound would react with a range of nucleophiles, including amines, alcohols, and thiols, under appropriate conditions to yield 4-substituted pyrrolidinone derivatives.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromine atom of this compound makes it a suitable substrate for such transformations. researchgate.netresearchgate.net These reactions typically involve an oxidative addition of the bromo-compound to a palladium(0) catalyst, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. researchgate.netharvard.edu
Suzuki-Miyaura Coupling: This reaction couples the bromo-substrate with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edunih.gov The versatility and functional group tolerance of the Suzuki-Miyaura reaction make it highly valuable. nih.gov A closely related substrate, 4-bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine, has been shown to successfully undergo Suzuki coupling with phenylboronic acid using Pd(PPh₃)₄ as the catalyst and Na₂CO₃ as the base, affording the 4-phenyl derivative in high yield. nih.gov This suggests a similar reactivity for this compound.
Table 1: Example of Suzuki-Miyaura Coupling Conditions for a Bromo-Ethoxy Heterocycle Data derived from studies on an analogous 1,2-oxazine substrate. nih.gov
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Temp. | Yield |
| 4-Bromo-6-ethoxy-3-phenyl-6H-1,2-oxazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343) | 80 °C | 82% |
Stille Coupling: The Stille reaction involves the coupling of the substrate with an organotin compound (organostannane). wikipedia.org This method is noted for the stability of the organostannane reagents. researchgate.netwikipedia.org The general reactivity order for halogens in Stille reactions is I > Br > Cl, making bromo-substrates effective coupling partners. nih.gov The reaction rate can be significantly accelerated by electron-withdrawing groups on the halide-bearing ring. nih.gov Given these principles, this compound is expected to be a viable substrate for Stille coupling to introduce a variety of organic groups at the C4 position.
Negishi Coupling: This reaction utilizes an organozinc reagent to couple with the organic halide. wikipedia.orgorganic-chemistry.org A key advantage of the Negishi coupling is its ability to form bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org Both palladium and nickel catalysts can be employed. wikipedia.orgorganic-chemistry.org The leaving group is typically a chloride, bromide, or iodide. wikipedia.org The broad scope of this reaction indicates its potential applicability for functionalizing this compound with diverse alkyl, vinyl, and aryl moieties.
Radical Reactions Involving Bromine
The carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate, which can then participate in various synthetic transformations. While specific radical reactions involving this compound are not detailed in the available literature, related chemistries provide insight. For instance, radical cyclizations of N-vinylic trichloroacetamides have been used to synthesize substituted pyrrolidinones. ub.edu It is plausible that under radical-initiating conditions (e.g., using AIBN or light), the bromine atom could be abstracted to form a pyrrolidinone-based radical, which could then be trapped by radical acceptors or participate in cyclization reactions.
Reductive Dehalogenation Pathways
Reductive dehalogenation is a reaction that replaces the bromine atom with a hydrogen atom. This transformation can be achieved through various methods. One common approach is palladium-catalyzed reduction, where competing reductive dehalogenation is sometimes observed as a side reaction during cross-coupling processes, particularly in the presence of a hydrogen source. uwa.edu.au Another pathway is electrochemical reduction, where selective cathodic dehalogenation of aryl halides can be performed. soton.ac.uk This method has been demonstrated for iodo- and bromo-substituted aromatic compounds. soton.ac.uknih.gov Therefore, the bromine atom of this compound could be selectively removed to generate 5-ethoxypyrrolidin-2-one if required.
Reactivity of the Ethoxy Group
The ethoxy group at the C5 position is an ether linkage, which is generally stable but can be cleaved under specific, often acidic, conditions.
Cleavage Reactions of the Ether Linkage
The cleavage of the C-O bond in the ethoxy group of this compound would likely require strong acidic conditions, such as treatment with hydrobromic acid (HBr) or hydroiodic acid (HI). This reaction would lead to the formation of a 5-hydroxy-pyrrolidin-2-one derivative. The N-acyl-5-ethoxypyrrolidine moiety is often formed from the corresponding 5-hydroxypyrrolidine by treatment with ethanol (B145695) in the presence of an acid catalyst. Reversing this process would constitute the cleavage of the ether linkage. This transformation would unmask a hydroxyl group, providing another site for functionalization or for altering the compound's biological or chemical properties.
Role as a Leaving Group in Carbocation and Iminium Ion Formation
The 5-ethoxy group on the pyrrolidinone ring, being part of a hemiaminal ether linkage, is a key functional handle that can act as a leaving group to facilitate the formation of highly reactive intermediates. This process is central to the synthetic utility of this compound. Upon treatment with a Lewis acid or under protic acidic conditions, the oxygen atom of the ethoxy group is activated, making it a good leaving group (ethanol). Its departure results in the formation of a transient, yet highly electrophilic, N-acyliminium ion. thieme-connect.de
N-acyliminium ions are nitrogen-stabilized carbocations that are significantly more reactive towards nucleophiles than the parent imines due to the electron-withdrawing nature of the acyl group. thieme-connect.de The general formation of these intermediates from N-(1-alkoxyalkyl)amides or carbamates is a well-established strategy in organic synthesis. thieme-connect.de In the case of this compound, the resulting N-acyliminium ion is a powerful electrophile that can be trapped by a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds at the C5 position.
The rate and efficiency of N-acyliminium ion formation are dependent on several factors, including the stability of the leaving group, the choice of the Lewis acid promoter, and the solvent system employed. thieme-connect.de The presence of the bromine atom at the C4 position of the pyrrolidinone ring can influence the stability and subsequent reactivity of the N-acyliminium ion intermediate through inductive effects. While direct studies on this specific molecule are limited, the principles governing the generation of α-keto carbocations and related N-acyliminium species suggest a rich reaction chemistry. scholaris.ca The interaction between the leaving group and the newly formed cationic center can sometimes influence the stereochemical outcome of subsequent nucleophilic attacks, potentially leading to a degree of stereocontrol. reddit.com
Trans-etherification Reactions
The hemiaminal ether functionality of this compound allows for trans-etherification reactions. In the presence of an acid catalyst and a different alcohol, the ethoxy group can be exchanged. This reaction proceeds via the N-acyliminium ion intermediate described previously.
The mechanism involves the protonation of the ethoxy group, followed by its elimination as ethanol to generate the N-acyliminium ion. A subsequent attack by another alcohol molecule (R'-OH) on this electrophilic intermediate leads to the formation of a new 5-alkoxy-4-bromopyrrolidin-2-one derivative. This equilibrium-driven process can be shifted towards the desired product by using the new alcohol as the solvent or by removing the ethanol as it is formed. This reaction pathway provides a straightforward method for modifying the C5 substituent and introducing a variety of alkoxy groups into the molecule.
Reactivity of the Pyrrolidinone Ring System
The pyrrolidinone core of the molecule possesses multiple reactive sites, allowing for a diverse range of chemical modifications beyond the chemistry of the C4 and C5 substituents.
Reactions at the Lactam Carbonyl Group
The lactam carbonyl group is a key functional group that can undergo several characteristic transformations. Although it is part of an amide, which is generally less reactive than a ketone or ester, it can be targeted by strong reducing agents or potent nucleophiles.
For instance, treatment with strong reducing agents like lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbonyl group completely to a methylene (B1212753) group, yielding a substituted pyrrolidine (B122466). Milder reducing agents, however, can exhibit different selectivity. The partial reduction of succinimide (B58015) to 5-ethoxypyrrolidin-2-one using sodium borohydride (B1222165) (NaBH₄) in ethanol highlights the reactivity of the carbonyl group, though in this case, it is the synthetic route to the parent ring system. uwa.edu.au Strong acidic or basic hydrolysis can lead to the cleavage of the amide bond and ring-opening of the lactam.
N-Substitution Reactions of the Pyrrolidinone Nitrogen
The nitrogen atom of the lactam is a common site for functionalization, typically through N-alkylation or N-acylation reactions. The proton on the lactam nitrogen is weakly acidic and can be removed by a strong base to form a nucleophilic amide anion.
A widely used method for N-alkylation involves the deprotonation of the pyrrolidinone nitrogen with a strong base, such as sodium hydride (NaH), followed by the addition of an alkylating agent like an alkyl halide. acs.orgnih.gov This S-N2 reaction leads to the formation of a new C-N bond. This procedure has been successfully applied to structurally similar pyrrolidinones, demonstrating its utility for introducing a wide variety of substituents onto the nitrogen atom. acs.orgnih.gov
Table 1: Representative Conditions for N-Substitution of Pyrrolidinone Scaffolds
| Pyrrolidinone Substrate | Base | Electrophile | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| (4R)-4-(3'-bromo-5'-fluorophenyl)pyrrolidin-2-one | Sodium Hydride (NaH) | 4-(chloromethyl)-3-methylpyridine hydrochloride | Tetrahydrofuran (THF) | 95% | acs.orgnih.gov |
Alpha-Deprotonation and Electrophilic Quenching
The carbon atom alpha to the lactam carbonyl group (C3) is another potential site for reaction. Using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA), it is possible to deprotonate this position to form a lactam enolate. This enolate is a powerful nucleophile that can react with a range of electrophiles, including alkyl halides, aldehydes, and ketones.
Ring-Opening and Rearrangement Reactions
The pyrrolidinone ring can undergo cleavage under specific conditions. Hydrolysis under strong acidic or basic conditions leads to the opening of the lactam ring to form a γ-amino acid derivative. For instance, N-methyl-2-pyrrolidone is known to ring-open to 4-methylaminobutyric acid upon treatment with a strong acid or base. Similarly, the parent 5-ethoxypyrrolidin-2-one can undergo hydrolytic ring-opening.
The presence of both a bromine atom and an ethoxy group provides opportunities for rearrangement reactions. For example, treatment with a base could potentially induce the elimination of hydrogen bromide (HBr) between C3 and C4 or C4 and C5, leading to the formation of an unsaturated pyrrolidinone derivative. Furthermore, more complex rearrangements, such as those seen in the synthesis of γ-lactams via Beckmann rearrangement of cyclobutanone (B123998) oximes, illustrate the potential for skeletal reorganization in related systems. rsc.org Radical-induced cyclization reactions of N-phenylpent-4-enamides have also been used to construct γ-lactam rings, suggesting that radical pathways could also be explored for rearrangement or functionalization. mdpi.com
Spectroscopic and Advanced Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 4-Bromo-5-ethoxypyrrolidin-2-one, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for a complete assignment of its structure.
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.
¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the pyrrolidinone ring and the ethoxy group. The chemical shifts are influenced by the electronegativity of adjacent atoms (oxygen, nitrogen, and bromine) and the diamagnetic anisotropy of the carbonyl group.
The proton at C5, being adjacent to both an oxygen and nitrogen atom, would appear as a downfield multiplet.
The proton at C4, bonded to the carbon bearing the bromine atom, is also expected to be shifted downfield.
The diastereotopic protons at C3 would likely appear as separate multiplets.
The methylene (B1212753) protons of the ethoxy group are diastereotopic due to the chiral center at C5 and would be expected to resonate as a complex multiplet, while the methyl protons would appear as a triplet.
¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms and their electronic environment.
The carbonyl carbon (C2) is expected to have the most downfield chemical shift.
The C5 carbon, bonded to both oxygen and nitrogen, will also be significantly downfield.
The C4 carbon, attached to the electronegative bromine atom, will show a characteristic shift.
The remaining carbons of the pyrrolidinone ring (C3) and the ethoxy group will appear at more upfield positions.
Predicted NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H on NH | 7.5 - 8.5 (broad singlet) | - |
| H at C5 | 5.0 - 5.5 (multiplet) | 85 - 95 |
| H at C4 | 4.5 - 5.0 (multiplet) | 45 - 55 |
| H₂ at C3 | 2.5 - 3.5 (multiplets) | 30 - 40 |
| -OCH₂CH₃ | 3.5 - 4.0 (multiplet) | 60 - 70 |
| -OCH₂CH₃ | 1.1 - 1.4 (triplet) | 14 - 18 |
| C=O (C2) | - | 170 - 180 |
Note: These are predicted values based on known chemical shift ranges for similar functional groups and structures. Actual experimental values may vary.
Two-dimensional NMR experiments are crucial for unambiguously assigning the signals observed in the 1D spectra and for determining the stereochemistry of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would show correlations between the C5-H and the C4-H, the C4-H and the C3-H₂, and within the ethoxy group protons. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. youtube.com This experiment is essential for assigning the carbon signals based on the already assigned proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space interactions between protons that are close to each other, which is critical for determining the relative stereochemistry. For example, the spatial relationship between the protons at C4 and C5 could be determined, indicating whether the bromo and ethoxy groups are on the same side (cis) or opposite sides (trans) of the pyrrolidinone ring.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass and fragmentation pattern of a molecule, which aids in confirming its molecular weight and structure.
High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of the compound with a high degree of confidence. For this compound (C₆H₁₀BrNO₂), the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in two molecular ion peaks of nearly equal intensity, separated by two mass units.
Predicted HRMS Data for this compound
| Ion | Calculated Exact Mass (⁷⁹Br) | Calculated Exact Mass (⁸¹Br) |
| [M+H]⁺ | 223.9917 | 225.9896 |
| [M+Na]⁺ | 245.9736 | 247.9716 |
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) to generate product ions. The fragmentation pattern provides valuable information about the structure of the molecule. researchgate.net The fragmentation of this compound would likely involve the loss of the ethoxy group, the bromine atom, or cleavage of the pyrrolidinone ring. Analyzing these fragments helps to piece together the molecular structure. researchgate.net
Plausible Fragmentation Pathways in MS/MS
| Precursor Ion (m/z) | Plausible Neutral Loss | Resulting Fragment Ion (m/z) | Fragment Structure |
| 224/226 | -C₂H₅O | 179/181 | [M - ethoxy]⁺ |
| 224/226 | -Br | 144 | [M - Br]⁺ |
| 224/226 | -CO | 196/198 | [M - CO]⁺ |
| 179/181 | -CO | 151/153 | [M - ethoxy - CO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide (lactam) and ether functional groups.
A strong absorption band for the C=O (carbonyl) stretch of the lactam ring is expected in the region of 1680-1720 cm⁻¹. The exact position can be influenced by ring strain.
An N-H stretching band for the lactam would be observed in the region of 3200-3400 cm⁻¹, likely as a broad peak due to hydrogen bonding.
C-O stretching vibrations for the ethoxy group would appear in the fingerprint region, typically around 1050-1150 cm⁻¹.
The C-Br stretching vibration is expected to appear at lower wavenumbers, generally in the range of 500-600 cm⁻¹.
C-H stretching vibrations for the alkyl portions of the molecule would be observed around 2850-3000 cm⁻¹.
Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Lactam N-H | Stretch | 3200 - 3400 | Medium-Strong, Broad |
| Alkyl C-H | Stretch | 2850 - 3000 | Medium |
| Lactam C=O | Stretch | 1680 - 1720 | Strong |
| Ether C-O | Stretch | 1050 - 1150 | Strong |
| C-Br | Stretch | 500 - 600 | Medium-Weak |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotation) for Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for determining the stereochemistry of chiral molecules. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light.
Optical Rotation (OR): This technique measures the angle to which a chiral compound in solution rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The direction (dextrorotatory (+) or levorotatory (-)) and magnitude of this rotation are characteristic of a specific enantiomer. For this compound, which possesses stereocenters, each enantiomer would be expected to exhibit an equal and opposite optical rotation. However, no experimentally determined optical rotation values for the enantiomers of this compound are reported in the available literature.
Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with positive and negative Cotton effects, is a unique fingerprint of a molecule's absolute configuration. Theoretical calculations, often employing Time-Dependent Density Functional Theory (TD-DFT), can predict ECD spectra for possible stereoisomers. Comparison of the experimental ECD spectrum with the calculated spectra allows for the unambiguous assignment of the absolute configuration. For this compound, no experimental or theoretical ECD spectra have been published.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to elucidate precise bond lengths, bond angles, and the absolute configuration of chiral centers.
For a compound like this compound, a successful X-ray crystallographic analysis would provide unequivocal proof of the relative and absolute stereochemistry of the substituents on the pyrrolidinone ring. The presence of a bromine atom would facilitate the determination of the absolute configuration through anomalous dispersion. Despite the power of this technique, a search of crystallographic databases reveals no published crystal structure for this compound.
Other Advanced Techniques (e.g., Raman Spectroscopy, UV-Vis Spectroscopy)
Other spectroscopic methods provide valuable information about the structural features and electronic properties of a molecule.
Raman Spectroscopy: This technique provides information about the vibrational modes of a molecule. It is complementary to infrared (IR) spectroscopy. A Raman spectrum of this compound would be expected to show characteristic bands corresponding to the vibrations of the C=O group of the lactam, C-N bonds, C-Br bond, and the ethoxy group. However, no experimental Raman spectra for this compound are available in the public domain.
UV-Vis Spectroscopy: Ultraviolet-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy orbitals. For this compound, the lactam chromophore would be expected to exhibit characteristic absorption bands. The position and intensity of these bands can be influenced by the substituents on the pyrrolidinone ring. As with the other techniques, no specific UV-Vis absorption data for this compound has been found in the literature.
Theoretical and Computational Chemistry Studies of 4 Bromo 5 Ethoxypyrrolidin 2 One
Electronic Structure and Bonding Analysis via Density Functional Theory (DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing insights into their reactivity and properties. For a molecule like 4-bromo-5-ethoxypyrrolidin-2-one, DFT calculations would be instrumental in understanding the influence of the bromo and ethoxy substituents on the pyrrolidinone ring.
For instance, in related halogenated compounds, the bromine atom can participate in halogen bonding, influencing intermolecular interactions and the electronic environment. nih.gov DFT studies on similar heterocyclic systems have shown that substituents can alter the electron density on the ring atoms, which in turn affects the molecule's susceptibility to nucleophilic or electrophilic attack. arabjchem.org
Table 1: Illustrative DFT-Calculated Electronic Properties of a Substituted Pyrrolidinone (Analogous System)
| Property | Value (eV) | Significance |
| HOMO Energy | -6.5 | Indicates electron-donating capability |
| LUMO Energy | -1.2 | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 5.3 | Relates to chemical reactivity and stability |
Note: The data in this table is illustrative and based on general findings for substituted pyrrolidinones, not specifically for this compound.
Reaction Mechanism Elucidation and Transition State Analysis
Computational chemistry provides a powerful lens through which to study the intricate details of reaction mechanisms, including the identification of transition states and intermediates.
Theoretical studies on the reactions of pyrrolidinone derivatives often reveal the crucial role of catalysts in directing the reaction towards a specific pathway. For example, in the synthesis of substituted pyrrolidines, computational methods have been used to map out the energy profiles of multi-step reactions, identifying the rate-determining steps and the influence of catalysts on the activation energies. emich.edu The presence of the lactam functionality in this compound suggests that it could undergo various catalytic transformations, such as ring-opening reactions or functionalization at the C4 position. DFT calculations can be employed to model the interaction of the molecule with a catalyst, elucidating the catalytic cycle and predicting the most favorable reaction pathway. researchgate.net
The choice of solvent can have a profound impact on the rate and outcome of a chemical reaction. researchgate.net Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium, or explicitly, by including individual solvent molecules in the calculation. acs.orgacs.orgrsc.org For a polar molecule like this compound, solvent polarity would be expected to play a significant role in its reactivity. For instance, in the hydrolysis of lactams, the transition state is often more polar than the reactants, and thus is stabilized by polar solvents, leading to an increased reaction rate. cdnsciencepub.com Computational studies on related systems have shown that explicit solvent molecules can participate in the reaction mechanism, for example, by acting as proton shuttles in proton transfer steps. nih.gov
Conformational Analysis and Pseudorotation of the Pyrrolidinone Ring
The five-membered pyrrolidinone ring is not planar and can adopt a range of puckered conformations. The concept of pseudorotation is used to describe the continuous interconversion between these conformations. rsc.org The specific conformation adopted by the ring is influenced by the nature and position of its substituents. nih.gov
For this compound, the bulky bromo and ethoxy groups would impose significant steric constraints, favoring certain ring conformations over others. Computational methods, such as molecular mechanics and DFT, can be used to calculate the relative energies of different conformers and to map out the pseudorotation pathway. beilstein-journals.orgunito.itbeilstein-journals.org Studies on analogous 5-alkoxy-pyrrolidin-2-ones have shown that the alkoxy group can be quite flexible in solution. researchgate.net The interplay between the steric and electronic effects of the bromo and ethoxy substituents would determine the preferred conformation, which in turn would influence the molecule's reactivity and its interactions with other molecules.
Table 2: Calculated Relative Energies of Pyrrolidinone Ring Conformations (Illustrative Example)
| Conformation | Relative Energy (kcal/mol) |
| Envelope (C4-exo) | 0.0 |
| Twist (C3-endo, C4-exo) | 1.2 |
| Envelope (C3-endo) | 2.5 |
Note: This table presents hypothetical data to illustrate the energy differences between possible ring conformations of a substituted pyrrolidinone.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is an invaluable tool for predicting spectroscopic data, which can aid in the identification and characterization of molecules.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become increasingly accurate. arxiv.orgfrontiersin.org For this compound, DFT calculations could predict the ¹H and ¹³C chemical shifts. scispace.com These predictions would be sensitive to the molecule's conformation, and by comparing the calculated shifts with experimental data, the predominant conformation in solution could be determined. liverpool.ac.uk The proximity of the electronegative bromine and oxygen atoms would be expected to have a significant deshielding effect on the neighboring protons and carbons, leading to downfield shifts in the NMR spectrum. libretexts.org
Similarly, the vibrational frequencies of a molecule can be calculated using computational methods. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For this compound, the calculated vibrational spectrum would show characteristic peaks for the C=O stretch of the lactam, the C-Br stretch, and the C-O stretches of the ethoxy group.
Stereochemical Prediction and Rationalization of Selectivity
Many chemical reactions can lead to the formation of multiple stereoisomers. Computational chemistry can be used to predict and rationalize the stereochemical outcome of a reaction by calculating the energies of the different transition states leading to the various stereoisomers. pharmacy180.comresearchgate.net
In reactions involving this compound, the existing stereocenters at C4 and C5 would influence the stereochemical course of any subsequent reactions. For example, in a nucleophilic substitution at the C4 position, the incoming nucleophile would likely approach from the face opposite to the bulky ethoxy group at C5 to minimize steric hindrance. Computational studies on the synthesis of substituted pyrrolidines have shown that the stereoselectivity can be controlled by the choice of catalyst and reaction conditions. emich.edunih.govacs.orgrsc.org DFT calculations can be used to model the transition states for the formation of different stereoisomers, and the calculated energy differences can be used to predict the diastereomeric ratio of the products. researchgate.netacs.org The presence of the bromine atom could also play a role in directing the stereochemistry through neighboring group participation. nih.gov
Applications As Synthetic Intermediates and Scaffolds in Academic Research
Precursors for Complex Heterocyclic Systems and Natural Product Synthesis
Nitrogen-containing heterocycles are a cornerstone of natural product chemistry and drug discovery. The pyrrolidinone core of 4-Bromo-5-ethoxypyrrolidin-2-one is a γ-lactam, a structural motif present in many biologically active molecules. Its utility as a precursor stems from the ability to modify both the ring and its substituents to build intricate polycyclic systems.
While specific total syntheses originating from this compound are not extensively documented in readily available literature, its structural components suggest a high potential for such applications. The synthesis of related compounds, such as 5-ethoxypyrrolidin-2-one, has been described as an intermediate step in the creation of more complex molecules. The bromine atom at the C4 position is particularly significant, as it can serve as a linchpin for forming new carbon-carbon or carbon-heteroatom bonds, essential for elaborating the core structure into larger heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions, such as the Heck or Sonogashira reactions, could be employed at this position to fuse or append other ring systems.
The ethoxy group at the C5 position represents a masked aldehyde or carboxylic acid equivalent, which can be revealed under specific hydrolytic conditions. This latent functionality provides another avenue for cyclization or chain extension, critical for assembling the complex backbones of natural products.
Building Blocks for Novel Chemical Entities in Medicinal Chemistry Research (focus on synthetic utility and scaffold design)
The design of novel chemical entities in medicinal chemistry often relies on building blocks that offer predictable reactivity and opportunities for structural diversification. Pyrrolidinone derivatives are well-established as key components in the synthesis of compounds with a wide range of biological activities, including anticancer and antimicrobial properties. This compound is a prime candidate for a versatile building block due to the orthogonal reactivity of its functional groups.
The pyrrolidinone scaffold itself is a common feature in drugs, and its derivatives are frequently explored for new therapeutic agents. The bromine atom on the 4-position of the ring makes this compound a valuable starting material. Halogenated intermediates are frequently used in medicinal chemistry to build molecular libraries, where the halogen acts as a handle for diversification. For example, the bromo-substituent can be replaced by various nucleophiles or used in metal-catalyzed cross-coupling reactions to introduce a wide array of substituents, thereby tuning the pharmacological properties of the resulting molecules.
Scaffold diversification is a key strategy in medicinal chemistry to explore new chemical space and optimize lead compounds. This compound is well-suited for such strategies, primarily through reactions targeting the C-Br bond.
Common diversification reactions applicable to this scaffold include:
Suzuki-Miyaura Coupling: Reaction with boronic acids to introduce aryl or heteroaryl groups.
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties, which can be further functionalized.
Buchwald-Hartwig Amination: Reaction with amines to introduce substituted amino groups.
Nucleophilic Substitution: Displacement of the bromide by various nucleophiles (e.g., azides, thiols, cyanides) to introduce diverse functional groups.
| Diversification Strategy | Reagent Type | Resulting Functionality | Potential Application |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | C4-Aryl/Heteroaryl Bond | Introduction of aromatic systems for receptor interaction |
| Buchwald-Hartwig Amination | Primary/Secondary Amines | C4-Amino Group | Modulation of solubility and basicity |
| Sonogashira Coupling | Terminal Alkynes | C4-Alkynyl Group | Linker for attaching other moieties or further cyclization |
| Nucleophilic Substitution | Azides, Thiols, etc. | C4-Azido, Thioether, etc. | Access to a wide range of functional groups |
This table illustrates potential diversification strategies based on the known reactivity of α-bromo lactams.
A pharmacophore is the essential set of steric and electronic features required for a molecule to interact with a specific biological target. The strategic placement of functional groups on a scaffold allows for the introduction of various pharmacophoric elements such as hydrogen bond donors/acceptors, aromatic rings, and charged groups.
This compound serves as a platform for introducing such features. The C-Br bond is the most obvious handle. As detailed in the section above, coupling reactions can append a vast array of groups, each constituting a different pharmacophore. For example, coupling with a substituted phenyl boronic acid introduces an aromatic pharmacophore, which could be critical for π-stacking interactions with a protein target. Similarly, introducing a basic amine via Buchwald-Hartwig amination would add a hydrogen bond donor and a potential positive charge at physiological pH, which could be key for interacting with an acidic residue in an enzyme's active site.
The lactam moiety itself contains a crucial pharmacophoric feature: a hydrogen bond acceptor (the carbonyl oxygen) and a hydrogen bond donor (the N-H group, assuming no substitution on the nitrogen). The ethoxy group at C5 can be hydrolyzed to a hydroxyl group, providing an additional hydrogen bond donor/acceptor site.
Role in the Development of New Catalysts and Ligands
Chiral pyrrolidinone derivatives have been successfully employed in asymmetric catalysis, often as part of a polymer backbone or as a component of a larger ligand structure. These ligands are crucial for the synthesis of optically active compounds, which is of paramount importance in the pharmaceutical industry.
While direct use of this compound as a catalyst or ligand is not prominently reported, its structure suggests potential in this area. For example, chiral versions of this compound could be synthesized and used as building blocks for more complex chiral ligands. The bromine atom could be replaced by a phosphine (B1218219) group through reactions with lithium phosphides or via Arbuzov-type reactions, creating a potential phosphine ligand for transition metal catalysis.
Furthermore, the pyrrolidinone structure is related to poly(N-vinylpyrrolidone) (PVP), a polymer known for its ability to stabilize metallic nanoparticles used in catalysis. Chiral-substituted poly-N-vinylpyrrolidinones have been synthesized and used to stabilize bimetallic nanoclusters for catalytic C(sp³)–H oxidation reactions. It is conceivable that a vinyl-substituted derivative of this compound could be polymerized to create a functional polymer whose bromine sites could be post-modified for catalytic applications or to influence the polymer's properties.
Exploitation in Materials Science and Polymer Chemistry (e.g., poly(N-vinylpyrrolidone) derivatives as chemical reagents)
Poly(N-vinylpyrrolidone) (PVP) is a highly versatile polymer with applications ranging from medicine to materials science due to its low toxicity, solubility, and ability to complex with other molecules. The development of functionalized PVP derivatives is an active area of research to create materials with tailored properties.
This compound, after appropriate modification (e.g., introduction of a vinyl group on the nitrogen), could serve as a monomer for creating functional polymers. Polymerization of an N-vinyl-4-bromo-5-ethoxypyrrolidin-2-one monomer would result in a polymer with pendant bromo- and ethoxy-functionalized lactam rings. The bromine atoms along the polymer chain would act as reactive sites for grafting other molecules or for cross-linking, allowing for the creation of functional hydrogels or resins. Such materials could find use as polymer-supported reagents or scavengers in organic synthesis.
The synthesis of block copolymers containing PVP is a strategy to create amphiphilic materials that can self-assemble into micelles, for example, for drug delivery applications. A functional monomer derived from this compound could be incorporated into such copolymer structures to introduce specific functionalities or reactive handles for attaching therapeutic agents. For instance, carboxyl-containing derivatives of PVP have been shown to slow the release of the anticancer drug doxorubicin. A polymer derived from our title compound could be similarly functionalized to create advanced drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
